4-[[4-[4-(5-methyl-1H-indazol-3-yl)triazol-1-yl]phenyl]methyl]morpholine
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Overview
Description
4-[[4-[4-(5-methyl-1H-indazol-3-yl)triazol-1-yl]phenyl]methyl]morpholine is a complex organic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and are used in various medicinal and industrial applications . This compound features a unique structure that includes an indazole ring, a triazole ring, and a morpholine ring, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[4-[4-(5-methyl-1H-indazol-3-yl)triazol-1-yl]phenyl]methyl]morpholine typically involves multiple steps, including the formation of the indazole and triazole rings, followed by their coupling with a morpholine derivative. Common synthetic routes include:
Formation of the Indazole Ring: This can be achieved through the cyclization of o-phenylenediamine with various aldehydes or ketones under acidic conditions.
Formation of the Triazole Ring: The triazole ring can be synthesized via the Huisgen cycloaddition reaction between an azide and an alkyne.
Coupling Reactions: The final step involves coupling the indazole and triazole rings with a morpholine derivative using a suitable coupling agent such as EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Agents: EDCI, DCC.
Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), acetonitrile.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties .
Scientific Research Applications
4-[[4-[4-(5-methyl-1H-indazol-3-yl)triazol-1-yl]phenyl]methyl]morpholine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-[[4-[4-(5-methyl-1H-indazol-3-yl)triazol-1-yl]phenyl]methyl]morpholine involves its interaction with specific molecular targets and pathways. The indazole and triazole rings are known to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
Indazole Derivatives: Compounds like 1H-indazole and 2H-indazole share a similar core structure but differ in their substitution patterns and biological activities.
Triazole Derivatives: Compounds such as 1,2,3-triazole and 1,2,4-triazole have similar triazole rings but differ in their overall structure and reactivity.
Morpholine Derivatives: Compounds like N-methylmorpholine and N-phenylmorpholine share the morpholine ring but have different substituents that affect their properties.
Uniqueness
This unique structure allows it to interact with multiple biological targets, making it a versatile compound in scientific research .
Properties
Molecular Formula |
C21H22N6O |
---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
4-[[4-[4-(5-methyl-1H-indazol-3-yl)triazol-1-yl]phenyl]methyl]morpholine |
InChI |
InChI=1S/C21H22N6O/c1-15-2-7-19-18(12-15)21(24-22-19)20-14-27(25-23-20)17-5-3-16(4-6-17)13-26-8-10-28-11-9-26/h2-7,12,14H,8-11,13H2,1H3,(H,22,24) |
InChI Key |
JFVVXGXBRNHABY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NN=C2C3=CN(N=N3)C4=CC=C(C=C4)CN5CCOCC5 |
Origin of Product |
United States |
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